N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Monoamine Oxidase B Parkinson's disease Neurodegeneration

N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2192744-91-3) is a synthetic piperidine-3-carboxamide derivative featuring a 6-methylpyridazin-3-yl substituent at the piperidine N1 position and a 2,4-dichlorobenzyl group linked via the carboxamide nitrogen. Its molecular formula is C18H20Cl2N4O with a molecular weight of 379.29 g/mol.

Molecular Formula C18H20Cl2N4O
Molecular Weight 379.29
CAS No. 2192744-91-3
Cat. No. B2639980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS2192744-91-3
Molecular FormulaC18H20Cl2N4O
Molecular Weight379.29
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H20Cl2N4O/c1-12-4-7-17(23-22-12)24-8-2-3-14(11-24)18(25)21-10-13-5-6-15(19)9-16(13)20/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,21,25)
InChIKeyVMMIAFHQCUSTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2192744-91-3): Chemical Profile and Research-Grade Procurement Context


N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2192744-91-3) is a synthetic piperidine-3-carboxamide derivative featuring a 6-methylpyridazin-3-yl substituent at the piperidine N1 position and a 2,4-dichlorobenzyl group linked via the carboxamide nitrogen. Its molecular formula is C18H20Cl2N4O with a molecular weight of 379.29 g/mol [1]. The compound belongs to a broader class of pyridazine-containing piperidinecarboxamides investigated for kinase inhibition and monoamine oxidase modulation, though published pharmacological data for this specific CAS entry remains sparse, positioning it primarily as a research screening candidate or synthetic intermediate rather than a late-stage lead [2].

Why Generic Substitution of N-[(2,4-Dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Fails: Structural Sensitivity in Piperidine-Pyridazine Carboxamide Series


Within the piperidine-pyridazine carboxamide scaffold, minor positional changes in halogen substitution on the benzyl ring produce dramatic shifts in both target engagement and selectivity profiles. A systematic SAR study of 24 pyridazinobenzylpiperidine derivatives demonstrated that 3-chloro substitution (S5) yields potent MAO-B inhibition (IC50 = 0.203 μM, selectivity index = 19.04), whereas 2- and 4-position monosubstitutions confer weak MAO-B inhibition, and compounds bearing two or more substituents on the phenyl ring—precisely the 2,4-dichloro pattern found in CAS 2192744-91-3—exhibit low MAO-B inhibitory activity [1]. This structure-activity cliff directly disqualifies any assumption that compounds within this series are functionally interchangeable for MAO-targeted or selectivity-dependent applications [2].

Quantitative Differentiation Evidence for N-[(2,4-Dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2192744-91-3) Against Closest Analogs


MAO-B Inhibitory Activity: 2,4-Dichloro vs. 3-Chloro Substitution Pattern

The 2,4-dichlorophenyl substitution pattern on the benzyl moiety of pyridazinobenzylpiperidine derivatives is associated with substantially reduced MAO-B inhibitory potency compared to the 3-chloro monosubstituted analog. In the pyridazinobenzylpiperidine series, 3-Cl compound S5 achieved MAO-B IC50 = 0.203 μM with a selectivity index of 19.04, whereas the SAR study explicitly stated that 2- and 4-position substituents showed low MAO-B inhibition and that compounds containing two or more substituents exhibited low MAO-B inhibition [1]. This class-level SAR inference positions CAS 2192744-91-3 as a low-activity control or selectivity probe rather than a primary MAO-B inhibitor candidate.

Monoamine Oxidase B Parkinson's disease Neurodegeneration

SCD1 Inhibitor Scaffold Overlap: Piperidine-Pyridazine Core Differentiated from Optimized Patent Leads

The piperidine-pyridazine core of CAS 2192744-91-3 overlaps with the generic scaffold claimed in US9102669B2 for SCD1 inhibition, but this compound lacks the optimized substituents (e.g., specific aryl, heteroaryl, and carboxamide modifications) present in the patent's exemplified leads [1]. The patent exemplifies compounds with substituted pyrazoles, oxadiazoles, and fluorinated aryl groups that were optimized through iterative SAR for SCD1 IC50 values below 1 μM [1]. CAS 2192744-91-3, with its unoptimized 6-methylpyridazine and 2,4-dichlorobenzyl substitution, represents the unsubstituted baseline scaffold rather than an optimized inhibitor [2].

Stearoyl-CoA Desaturase 1 Obesity Type-2 diabetes

Physicochemical Differentiation: LogP, H-Bond Capacity, and Rotatable Bond Profile vs. Mono-Halogenated Analogs

CAS 2192744-91-3 carries two chlorine atoms at the 2- and 4-positions of the benzyl ring, substantially increasing lipophilicity (calculated LogP) and molecular weight (379.29 g/mol) compared to mono-halogenated or unsubstituted analogs [1]. The 2,4-dichloro arrangement introduces a unique electrostatic surface potential distribution that differs from the 3-chloro or 4-chloro monosubstituted variants, which may alter off-target binding profiles in screening panels [1]. No experimental LogD or solubility data has been published specifically for this CAS entry.

Lipophilicity ADME Lead-likeness

MAO-A Selectivity Profile: Predicted Low MAO-A Activity Differentiates from Dual Inhibitors

In the pyridazinobenzylpiperidine SAR study, all 24 derivatives showed weak MAO-A inhibition, with the most potent being S15 (IC50 = 3.691 μM) [1]. Compounds with disubstituted phenyl rings were among the weakest MAO-A inhibitors in the set [1]. This class-level behavior suggests CAS 2192744-91-3 is unlikely to exhibit clinically meaningful MAO-A inhibition, distinguishing it from classical non-selective MAO inhibitors that carry tyramine-cheese effect liability [1].

MAO-A Selectivity Safety pharmacology

Kinase Inhibition Screening Utility: Pyridazine-Piperidine Scaffold as ATP-Competitive Hinge Binder

Pyridazine-3-carboxamide derivatives have been disclosed as JAK kinase inhibitors (e.g., patent WO2013117649) and NAMPT inhibitors (patent WO2013057189), establishing the pyridazine-piperidine core as a recognized kinase hinge-binding motif [1][2]. CAS 2192744-91-3 incorporates this exact pyridazine-3-carboxamide pharmacophore linked through the piperidine 3-position, but with a 6-methyl substitution on the pyridazine ring that is absent in most published JAK inhibitor leads [1]. This structural feature creates a differentiated ATP-pocket interaction profile that may alter kinase selectivity compared to the 6-unsubstituted or 6-aryl pyridazine analogs [2].

Kinase screening JAK inhibitors Privileged scaffold

Research and Industrial Application Scenarios for N-[(2,4-Dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2192744-91-3): Evidence-Backed Use Cases


MAO-B Selectivity Counter-Screen and Negative Control Compound

Based on SAR evidence that 2,4-disubstituted phenyl derivatives in the pyridazinobenzylpiperidine class exhibit low MAO-B inhibition, this compound is well-suited as a structurally matched negative control in MAO-B screening cascades [1]. Researchers profiling novel MAO-B inhibitor series can use CAS 2192744-91-3 to benchmark assay windows alongside the potent 3-Cl analog S5 (IC50 = 0.203 μM), ensuring that observed activity is substructure-specific rather than scaffold-wide [1].

Diversity-Oriented Synthesis (DOS) Building Block for Kinase-Focused Libraries

The 6-methylpyridazine-3-carboxamide piperidine core represents a commercially available starting point for synthesizing kinase inhibitor libraries [4]. The carboxylic acid or activated ester of the piperidine-3-carboxamide allows facile amide coupling with diverse amine building blocks, while the 6-methyl group on the pyridazine ring provides a distinct steric environment at the hinge-binding region compared to 6-H or 6-aryl pyridazine analogs [4][5].

SCD1 Inhibitor Hit-to-Lead Scaffold Diversification

The piperidine-pyridazine scaffold of CAS 2192744-91-3 overlaps with the generic core claimed in US9102669B2 for SCD1 inhibition, enabling its use as a scaffold-diversification starting point for metabolic disease programs [2]. Procurement for this application is indicated when the research objective is to explore substituent effects at the benzyl carboxamide position that are not covered by existing patent exemplifications [2].

Physicochemical Probe for Lipophilicity-Dependent Assay Artifact Assessment

The elevated calculated LogP conferred by the 2,4-dichloro substitution pattern makes this compound useful as a lipophilicity probe in HTS triage [3]. When pan-assay interference compounds (PAINS) or non-specific binding are suspected in a biochemical screen, CAS 2192744-91-3 can serve as a matched-pair comparator to less lipophilic analogs to deconvolute lipophilicity-driven false positives from genuine target engagement [3].

Quote Request

Request a Quote for N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.